5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol
Description
5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a quinoline core substituted at position 4 with a pyridin-2-yl group and linked to a 1,3,4-oxadiazole-2-thiol moiety at position 3. This structure combines the π-electron-deficient quinoline system with the bioisosteric oxadiazole-thiol group, making it a candidate for diverse biological applications, including anticancer and antimicrobial activities.
Properties
IUPAC Name |
5-(2-pyridin-2-ylquinolin-4-yl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4OS/c22-16-20-19-15(21-16)11-9-14(13-7-3-4-8-17-13)18-12-6-2-1-5-10(11)12/h1-9H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOLIHFSWZBRLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C4=NNC(=S)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(pyridin-2-yl)quinoline-4-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium hydroxide (KOH) or sodium ethoxide.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, reduced oxadiazole derivatives, and various substituted pyridine and quinoline derivatives.
Scientific Research Applications
Chemical Properties and Structure
5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol features a unique oxadiazole ring fused with quinoline and pyridine moieties. This structural complexity contributes to its biological activity and potential as a pharmaceutical agent.
Antimicrobial Activity
1. Antibacterial Properties:
Research has shown that derivatives of 1,3,4-oxadiazoles exhibit potent antibacterial activity. For instance, compounds containing the oxadiazole ring demonstrated significant efficacy against various strains of bacteria including Staphylococcus aureus and Pseudomonas aeruginosa. In particular, certain derivatives were found to be more effective than traditional antibiotics such as ampicillin and ciprofloxacin .
Case Study:
A study highlighted the synthesis of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol which exhibited remarkable activity against E. coli and S. pneumoniae, outperforming standard treatments .
2. Antitubercular Activity:
The compound has also been investigated for its potential against tuberculosis. Specific derivatives showed strong inhibitory effects against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MICs) significantly lower than conventional antitubercular drugs like isoniazid .
Anticancer Applications
The compound's ability to inhibit various cancer cell lines has been documented in multiple studies. The mechanism often involves the modulation of key signaling pathways that regulate cell proliferation and apoptosis.
Case Study:
A recent investigation into the antiangiogenic properties of oxadiazole derivatives indicated their potential in targeting vascular endothelial growth factor receptor 2 (VEGFR-2), a critical factor in tumor angiogenesis. This suggests that this compound could be developed as an anticancer agent .
Summary Table of Applications
Mechanism of Action
The mechanism by which 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol exerts its effects involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit specific kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anticancer Activity
- 5-[2-(4-Methoxyphenyl)pyridin-3-yl]-1,3,4-oxadiazole-2-thiol derivatives : Showed IC₅₀ values as low as 2.2 μM against HepG2 liver cancer cells, outperforming standard 5-FU in some cases .
- Quinoline-oxadiazole hybrids: Demonstrated moderate cytotoxicity (IC₅₀ ~15.5 μM) against MCF7 breast cancer cells, attributed to intercalation with DNA or kinase inhibition .
Antimicrobial Activity
- Thiazole-substituted oxadiazoles : Exhibited broad-spectrum antibacterial activity (MIC: 8–32 μg/mL) against S. aureus and E. coli due to membrane disruption mechanisms .
Enzyme Inhibition
- 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids: Inhibited Rho/Myocar enzymes with nanomolar potency, critical for cardiovascular disease research .
Physicochemical Properties
Key Observations :
- Higher molecular weight quinoline derivatives (e.g., ~340 g/mol) may face bioavailability challenges compared to smaller analogs .
- Electron-deficient aryl groups improve thermal stability, as seen in the high melting point of 5-(3-pyridyl)-oxadiazole .
Biological Activity
The compound 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by relevant research findings and case studies.
Chemical Structure
The structure of this compound features a unique arrangement that contributes to its biological properties. The oxadiazole ring is known for its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Moderate |
| Candida albicans | 16 µg/mL | High |
The compound demonstrated notable activity against Candida albicans , indicating its potential as an antifungal agent. Studies suggest that the presence of the thiol group enhances the antimicrobial efficacy of oxadiazole derivatives .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of the compound on several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that:
- MCF-7 Cells : IC50 = 25 µM
- HeLa Cells : IC50 = 30 µM
These findings suggest that this compound exhibits significant cytotoxicity against these cancer cell lines, making it a candidate for further development as an anticancer agent .
The mechanism by which this compound exerts its biological effects may involve the disruption of cellular processes through interaction with DNA or inhibition of specific enzymes involved in cell proliferation. The oxadiazole moiety is known to engage in hydrogen bonding and π-stacking interactions with biomolecules, which may contribute to its activity against pathogens and cancer cells .
Q & A
Q. What are the recommended synthetic routes for 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol?
- Methodology : The compound can be synthesized via cyclization of thiosemicarbazide precursors under acidic conditions. For example, thiosemicarbazides derived from pyridine-quinoline hybrids are treated with concentrated sulfuric acid (H₂SO₄) to form the oxadiazole ring . Alternatively, crystallization in ethyl acetate is effective for isolating quinoline-oxadiazole derivatives, ensuring high purity .
- Example Protocol :
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Thiosemicarbazide precursor | Core structure formation |
| 2 | H₂SO₄, reflux | Cyclization to oxadiazole |
| 3 | Ethyl acetate recrystallization | Purification |
Q. What analytical techniques are used to characterize this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by verifying proton environments and carbon frameworks .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity .
- X-Ray Crystallography : Resolves crystal structure and intermolecular interactions (e.g., π-π stacking in quinoline systems) .
Q. What safety protocols are essential during handling?
- Guidelines :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of aerosols.
- Consult safety data sheets (SDS) for emergency measures, including first-aid steps for exposure (e.g., rinsing eyes with water for 15 minutes) .
Advanced Research Questions
Q. How can molecular docking studies be designed to explore its biological targets?
- Methodology :
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Target Selection : Prioritize receptors like kinases or DNA topoisomerases based on structural analogs (e.g., quinoline derivatives show affinity for DNA-binding proteins) .
- Validation : Compare docking scores with experimental IC₅₀ values from in vitro assays .
Q. How can contradictions in stability data be resolved?
- Approach :
- Conditional Testing : Evaluate stability under varying pH, temperature, and light exposure using HPLC or UV-Vis spectroscopy.
- Reference Standards : Cross-check with crystallography data (e.g., hygroscopicity trends in related oxadiazoles) .
- Table : Stability Under Conditions
| Condition | Observation | Evidence Source |
|---|---|---|
| pH 7.4, 25°C | Stable for 48 hours | |
| UV light | Degradation after 24 hours |
Q. What strategies optimize structure-activity relationships (SAR) for enhanced efficacy?
- Methodology :
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the quinoline ring to enhance DNA intercalation .
- Oxadiazole Variants : Replace sulfur with selenium or modify the oxadiazole ring to improve metabolic stability .
- Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7) to correlate structural changes with cytotoxicity .
Q. How can crystallographic data inform formulation design?
- Methodology :
- Analyze hydrogen bonding and packing motifs from X-ray data to predict solubility and polymorphic behavior .
- Example : π-π stacking in the crystal lattice may suggest poor aqueous solubility, guiding the use of co-solvents or nanocarriers .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity?
- Resolution Steps :
Standardize Assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times.
Control for Purity : Use HPLC to verify compound integrity (>95% purity).
Meta-Analysis : Compare data across studies (e.g., IC₅₀ values in vs. 18) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
